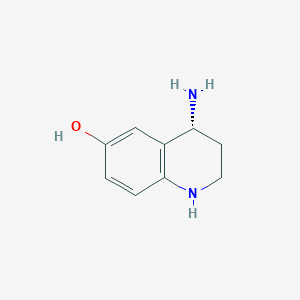
(R)-4-Amino-1,2,3,4-tetrahydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol es un compuesto orgánico quiral que pertenece a la clase de las tetrahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo amino en la posición 4 y un grupo hidroxilo en la posición 6 del anillo tetrahidroquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol normalmente implica la reducción de derivados de quinolina. Un método común es la hidrogenación catalítica de 4-nitroquinolina, seguida de la reducción del grupo nitro a un grupo amino. Las condiciones de reacción suelen incluir el uso de gas hidrógeno y un catalizador de paladio a alta presión y temperatura.
Métodos de producción industrial
La producción industrial de (R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol puede implicar procesos de hidrogenación catalítica a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir aún más para eliminar el grupo hidroxilo, formando una tetrahidroquinolina completamente saturada.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, donde es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Diversos electrófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Oxidación: Formación de 4-amino-1,2,3,4-tetrahidroquinolin-6-ona.
Reducción: Formación de 4-amino-1,2,3,4-tetrahidroquinolina.
Sustitución: Formación de tetrahidroquinolinas sustituidas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, (R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Ha demostrado ser prometedor en la modulación de vías biológicas y la interacción con enzimas y receptores específicos.
Medicina
En medicina, (R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol se investiga por su potencial terapéutico. Puede servir como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a trastornos neurológicos, cáncer y enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y grupos funcionales lo hacen adecuado para la síntesis de polímeros, colorantes y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con enzimas y receptores, modulando su actividad. El grupo hidroxilo puede participar en reacciones redox, influyendo en las vías celulares. Estas interacciones pueden conducir a cambios en la función celular y la señalización, contribuyendo a la bioactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-Aminoquinolina: Carece de la estructura tetrahidro y el grupo hidroxilo.
6-Hidroxiquinolina: Carece del grupo amino y la estructura tetrahidro.
Tetrahidroquinolina: Carece tanto del grupo amino como del hidroxilo.
Unicidad
(R)-4-Amino-1,2,3,4-tetrahidroquinolin-6-ol es único debido a la presencia tanto de un grupo amino como de un grupo hidroxilo en el anillo tetrahidroquinolina. Esta combinación de grupos funcionales proporciona un perfil de reactividad distinto y potencial para diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(4R)-4-amino-1,2,3,4-tetrahydroquinolin-6-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-2,5,8,11-12H,3-4,10H2/t8-/m1/s1 |
Clave InChI |
MEGQELBITWKNRR-MRVPVSSYSA-N |
SMILES isomérico |
C1CNC2=C([C@@H]1N)C=C(C=C2)O |
SMILES canónico |
C1CNC2=C(C1N)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)


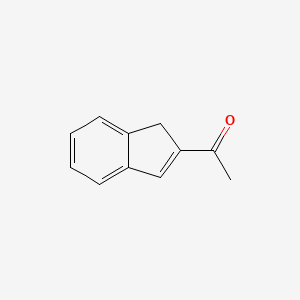
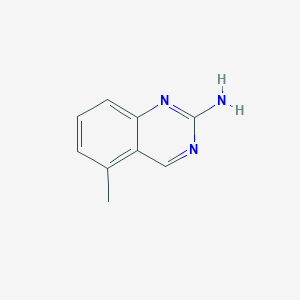
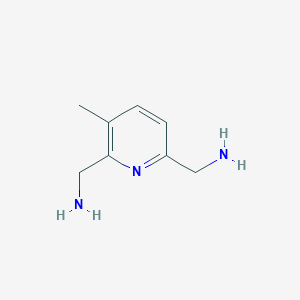


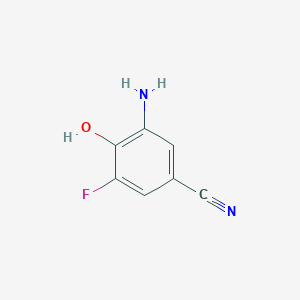
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
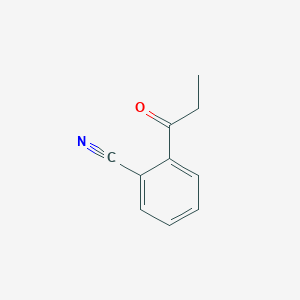
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)


